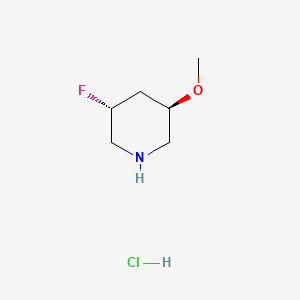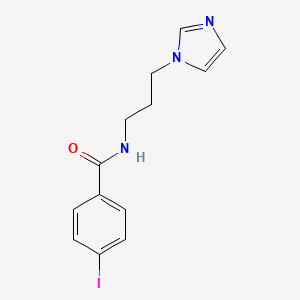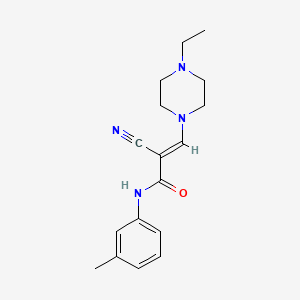
2-cyano-3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a carbon-carbon double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between a suitable amine and an α,β-unsaturated carbonyl compound.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate with 3-methylphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Using large reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors can be used to maintain consistent reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the phenyl ring.
Reduction: Reduction reactions can target the cyano group or the double bond in the enamide structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-cyano-3-(4-methylpiperazin-1-yl)-N-(3-methylphenyl)prop-2-enamide
- 2-cyano-3-(4-ethylpiperidin-1-yl)-N-(3-methylphenyl)prop-2-enamide
Uniqueness
The uniqueness of 2-cyano-3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)prop-2-enamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the piperazine ring and the cyano group on the enamide backbone can significantly affect its properties compared to similar compounds.
Propiedades
Fórmula molecular |
C17H22N4O |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(E)-2-cyano-3-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H22N4O/c1-3-20-7-9-21(10-8-20)13-15(12-18)17(22)19-16-6-4-5-14(2)11-16/h4-6,11,13H,3,7-10H2,1-2H3,(H,19,22)/b15-13+ |
Clave InChI |
IMNJTKCUHIVIPU-FYWRMAATSA-N |
SMILES isomérico |
CCN1CCN(CC1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C |
SMILES canónico |
CCN1CCN(CC1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


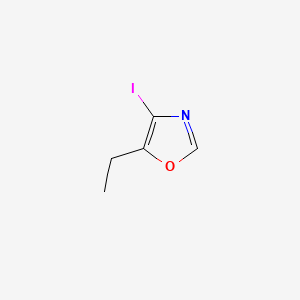

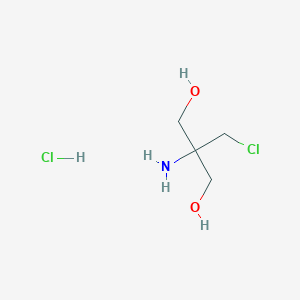
![2-(4-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13579733.png)
![2-Bromo-4-[(1s)-1-hydroxyethyl]-6-methoxyphenol](/img/structure/B13579742.png)
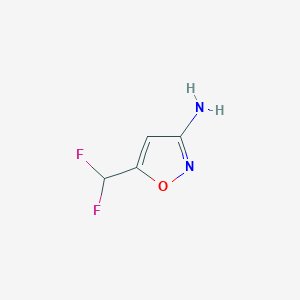
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13579753.png)

